

Salinazid: A Technical Guide to its Chemical Structure, Properties, and Antitubercular Action

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Compound of Interest

Compound Name: Salinazid

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Abstract

Salinazid, a Schiff base derivative of the frontline antituberculosis drug isoniazid, presents a compelling case for continued investigation in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **salinazid**. Detailed methodologies for its synthesis, purification, and characterization are presented, supported by tabulated quantitative data and schematic diagrams to facilitate a deeper understanding for researchers in medicinal chemistry and drug development.

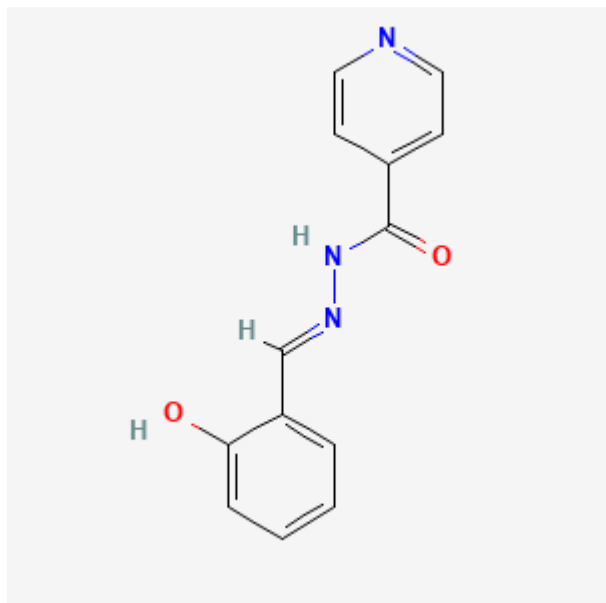
Chemical Identity and Structure

Salinazid, with the IUPAC name N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide, is formed through the condensation of isoniazid and salicylaldehyde.^[1] This reaction results in a hydrazone linkage that connects the isonicotinoyl and salicyl moieties.

Table 1: Chemical Identifiers of **Salinazid**

Identifier	Value	Reference(s)
IUPAC Name	N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide	[1]
CAS Number	495-84-1	[1]
Molecular Formula	C ₁₃ H ₁₁ N ₃ O ₂	[1]
Molecular Weight	241.24 g/mol	[1]
Synonyms	Salicylaldehyde isonicotinoyl hydrazone, Salizid, Nupasal	[2]

The chemical structure of **salinazid** is depicted below:



Physicochemical Properties

The physicochemical properties of **salinazid** are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of its key properties is provided in Table 2.

Table 2: Physicochemical Properties of **Salinazid**

Property	Value	Reference(s)
Melting Point	232-233 °C	[3]
Solubility	Water: 0.005 g / 100 mL at 25°C Ethanol (absolute): 0.18 g / 100 mL at 25°C Propylene Glycol: 0.212 g / 100 mL at 25°C Buffer (pH 7.4): >36.2 µg/mL	[3][4]
LogP (calculated)	1.4	[4]
pKa (predicted)	Acidic pKa (phenol): ~8-9 Basic pKa (pyridine): ~3-4	[5]

Experimental Protocols

Synthesis of Salinazid

Salinazid is synthesized via a condensation reaction between isoniazid and salicylaldehyde.

Protocol:

- **Dissolution of Reactants:** Dissolve equimolar amounts of isoniazid and salicylaldehyde in a suitable solvent, such as ethanol or a water-ethanol mixture.
- **Reaction:** The mixture is typically stirred at room temperature or gently heated under reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Precipitation and Isolation:** Upon completion of the reaction, the product often precipitates out of the solution upon cooling. The solid product is then collected by vacuum filtration.
- **Washing:** The collected solid is washed with a small amount of cold solvent to remove any unreacted starting materials.

Purification by Recrystallization

The crude **salinazid** can be purified by recrystallization to obtain a product of high purity.

Protocol:

- **Solvent Selection:** A suitable solvent for recrystallization is one in which **salinazid** has high solubility at elevated temperatures and low solubility at room temperature. Ethanol is a commonly used solvent.
- **Dissolution:** The crude **salinazid** is dissolved in a minimal amount of hot ethanol.
- **Decolorization (Optional):** If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution is briefly heated. The charcoal is then removed by hot filtration.
- **Crystallization:** The hot solution is allowed to cool slowly to room temperature, during which time crystals of pure **salinazid** will form. The flask can be further cooled in an ice bath to maximize crystal formation.
- **Isolation and Drying:** The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a desiccator or a vacuum oven.

Analytical Characterization

The structure and purity of **salinazid** can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for **Salinazid**

Technique	Key Observations
^1H NMR	Signals corresponding to the aromatic protons of the pyridine and salicyl rings, the azomethine proton ($-\text{CH}=\text{N}-$), and the amide proton ($-\text{NH}-$).
^{13}C NMR	Resonances for the carbon atoms of the pyridine and salicyl rings, the carbonyl carbon of the amide, and the azomethine carbon.
FT-IR (cm^{-1})	Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), C=N stretching (hydrazone), and O-H stretching (phenol).
UV-Vis (λ_{max})	Absorption maxima in the UV-visible region due to $\pi-\pi^*$ and $n-\pi^*$ electronic transitions within the conjugated system.

Mechanism of Action

Salinazid is a prodrug that, like its parent compound isoniazid, is believed to exert its antitubercular activity by inhibiting the synthesis of mycolic acids, which are essential components of the *Mycobacterium tuberculosis* cell wall.[2][6]



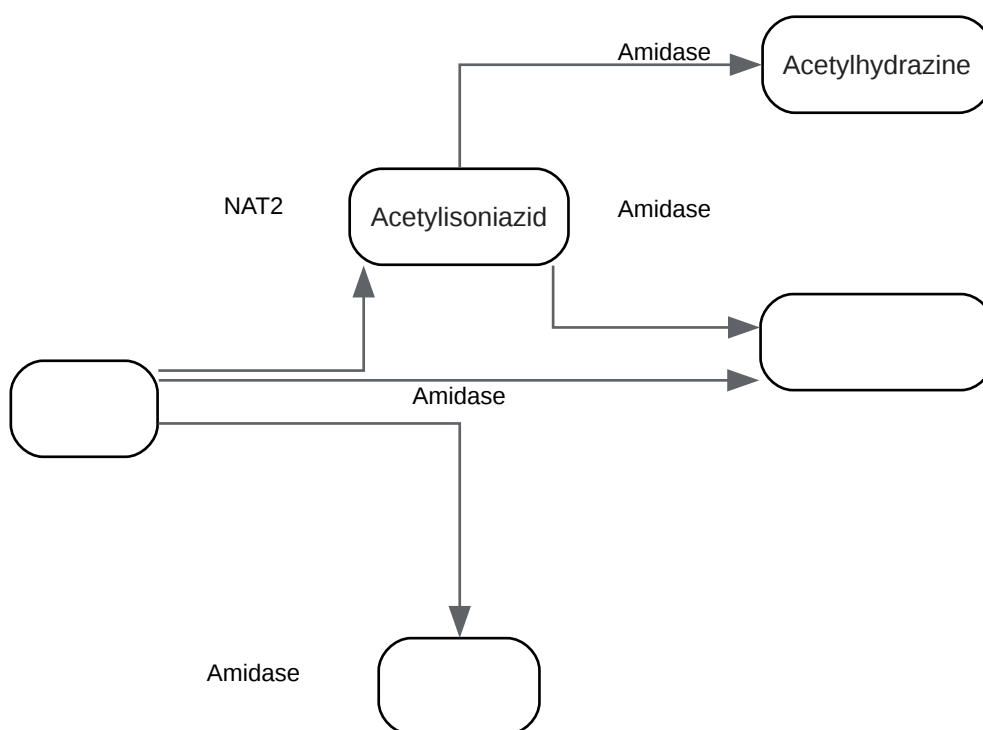
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Proposed mechanism of action for **salinazid**.

The proposed mechanism involves the activation of **salinazid** by the mycobacterial catalase-peroxidase enzyme, KatG.[6] The activated form of the drug then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system, thereby blocking mycolic acid biosynthesis.[2] This disruption of the cell wall leads to bacterial cell death.

Metabolism

The metabolism of **salinazid** is expected to be similar to that of isoniazid, which primarily undergoes acetylation by N-acetyltransferase 2 (NAT2) and hydrolysis.[7][8][9] The salicylaldehyde moiety may also undergo metabolic transformations.



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Metabolic pathways of the parent compound, isoniazid.

The rate of isoniazid metabolism is known to be influenced by genetic polymorphisms in the NAT2 enzyme, leading to "fast" and "slow" acetylator phenotypes.[8] This can have significant implications for drug efficacy and toxicity. It is plausible that the metabolism of **salinazid** would follow a similar pattern.

Conclusion

Salinazid remains a molecule of interest in the field of antitubercular drug discovery. Its straightforward synthesis and structural similarity to isoniazid make it an attractive scaffold for further modification and optimization. This technical guide provides a foundational understanding of its chemical and biological properties, which can aid researchers in the

rational design of new and more effective antitubercular agents. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its potential in overcoming isoniazid resistance.

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